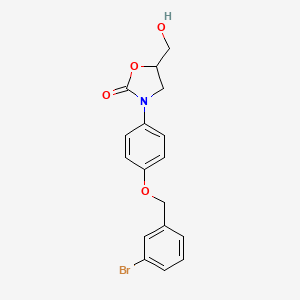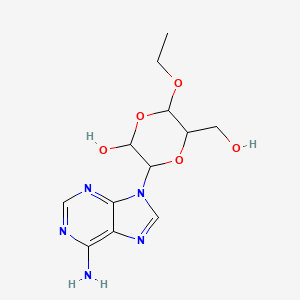
5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione is a synthetic organic compound belonging to the dihydropyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.
Substitution: The aromatic ring and the dihydropyrimidine core can participate in various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
Dihydropyrimidine derivatives: Compounds with similar structures but different substituents on the dihydropyrimidine core.
Barbiturates: Compounds with a similar pyrimidine core but different functional groups.
Uniqueness
5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyrimidine derivatives and barbiturates.
属性
CAS 编号 |
6297-66-1 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
5-methyl-3-phenyl-1-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)15-9-11(3)13(17)16(14(15)18)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI 键 |
WSQAOYQGVWQUDL-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)N(C1=O)C2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


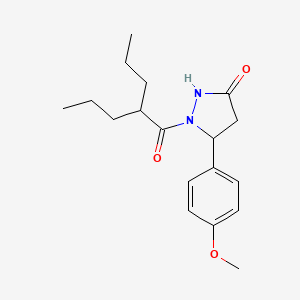
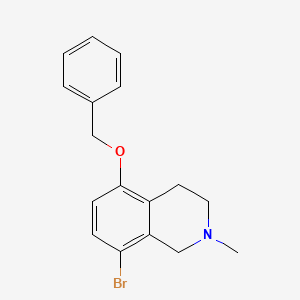
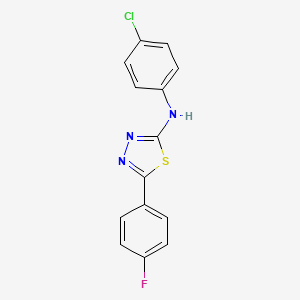



![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
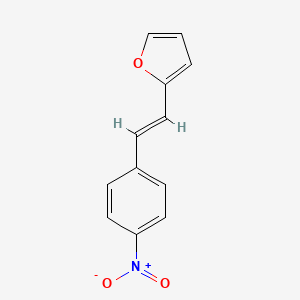
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

